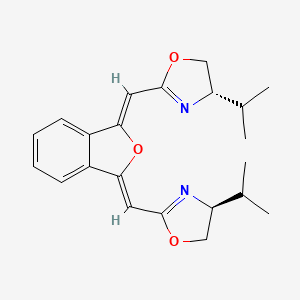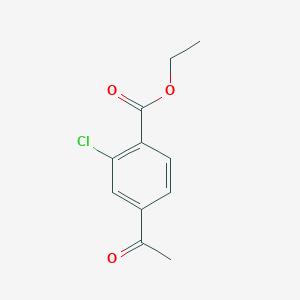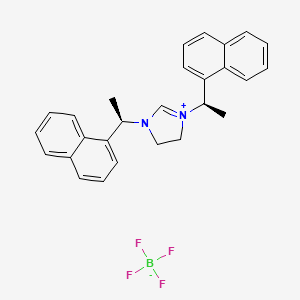
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of two naphthyl groups attached to the imidazolium core, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an imidazole derivative with an alkylating agent under controlled conditions. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Attachment of Naphthyl Groups: The naphthyl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Tetrafluoroborate Salt: The final step involves the conversion of the imidazolium compound to its tetrafluoroborate salt by reacting it with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyl groups.
Reduction: Reduced imidazolium compounds.
Substitution: Substituted imidazolium salts with different functional groups.
科学研究应用
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in chemical processes.
作用机制
The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The naphthyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the imidazolium core can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,3-Bis(®-1-(phenyl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(®-1-(benzyl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(®-1-(naphthalen-2-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is unique due to the presence of naphthyl groups at the 1 and 3 positions of the imidazolium core. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific research applications.
属性
分子式 |
C27H27BF4N2 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC 名称 |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H27N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-16,19-21H,17-18H2,1-2H3;/q+1;-1/t20-,21-;/m1./s1 |
InChI 键 |
VYIDGCVFAXSDII-MUCZFFFMSA-N |
手性 SMILES |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



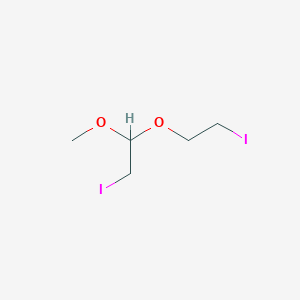


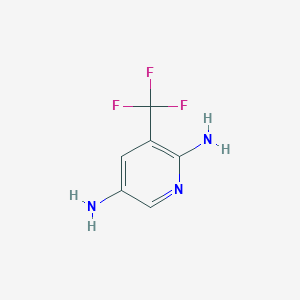
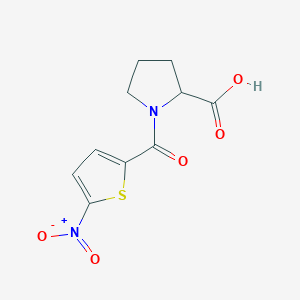
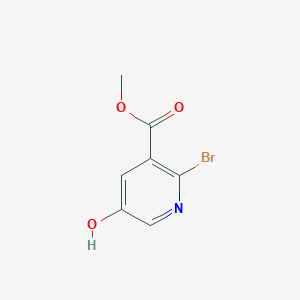
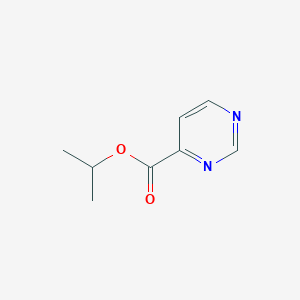
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
